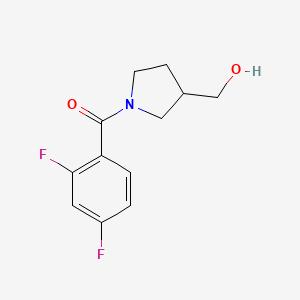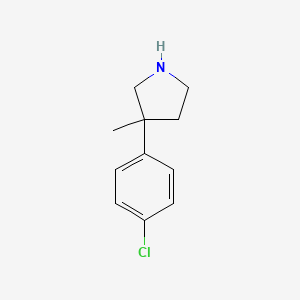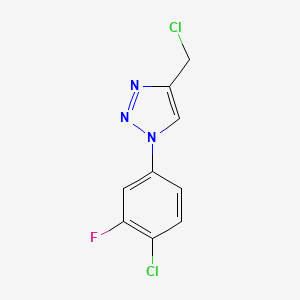
1-Cyclobutyl-2,2,2-trifluoroethan-1-one
Overview
Description
1-Cyclobutyl-2,2,2-trifluoroethan-1-one, also known as 1-CBTFE, is a fluorinated hydrocarbon compound with a cyclobutyl ring structure. It is a colorless, volatile liquid with a boiling point of 70.3 °C and a molecular weight of 178.06 g/mol. 1-CBTFE is a synthetic compound that has been studied extensively for its potential applications in various fields, such as medicinal chemistry, organic synthesis, and analytical chemistry.
Scientific Research Applications
1-Cyclobutyl-2,2,2-trifluoroethan-1-one has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis and as a solvent in analytical chemistry. In medicinal chemistry, 1-Cyclobutyl-2,2,2-trifluoroethan-1-one has been used as an intermediate in the synthesis of various drugs and pharmaceuticals. In addition, 1-Cyclobutyl-2,2,2-trifluoroethan-1-one has been investigated for its potential use as a fuel additive, as a plasticizer, and as a lubricant.
Mechanism of Action
1-Cyclobutyl-2,2,2-trifluoroethan-1-one is a fluorinated hydrocarbon compound with a cyclobutyl ring structure. It has been shown to interact with various biological molecules, including proteins, lipids, and nucleic acids. The exact mechanism of action of 1-Cyclobutyl-2,2,2-trifluoroethan-1-one is not fully understood, but it has been suggested that it may act as an inhibitor of certain enzymes involved in the metabolism of lipids and proteins.
Biochemical and Physiological Effects
1-Cyclobutyl-2,2,2-trifluoroethan-1-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-Cyclobutyl-2,2,2-trifluoroethan-1-one can inhibit the activity of certain enzymes involved in the metabolism of lipids and proteins. In addition, 1-Cyclobutyl-2,2,2-trifluoroethan-1-one has been shown to have antifungal and antibacterial activity. In vivo studies have demonstrated that 1-Cyclobutyl-2,2,2-trifluoroethan-1-one can reduce inflammation and improve wound healing.
Advantages and Limitations for Lab Experiments
1-Cyclobutyl-2,2,2-trifluoroethan-1-one has a number of advantages for laboratory experiments. It is a relatively stable compound that is easy to handle and store. In addition, 1-Cyclobutyl-2,2,2-trifluoroethan-1-one is relatively non-toxic and has low volatility, making it a safe and convenient reagent for laboratory use. However, 1-Cyclobutyl-2,2,2-trifluoroethan-1-one is a relatively expensive compound and its solubility in water is limited.
Future Directions
1-Cyclobutyl-2,2,2-trifluoroethan-1-one has a wide range of potential applications in various fields, including medicinal chemistry, organic synthesis, and analytical chemistry. Further research is needed to explore the potential of 1-Cyclobutyl-2,2,2-trifluoroethan-1-one as a fuel additive, as a plasticizer, and as a lubricant. In addition, further research is needed to investigate the biochemical and physiological effects of 1-Cyclobutyl-2,2,2-trifluoroethan-1-one, as well as its potential toxicity. Finally, further research is needed to develop more efficient and cost-effective methods of synthesizing 1-Cyclobutyl-2,2,2-trifluoroethan-1-one.
properties
IUPAC Name |
1-cyclobutyl-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O/c7-6(8,9)5(10)4-2-1-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJLZBHYAZGEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutyl-2,2,2-trifluoroethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467175.png)

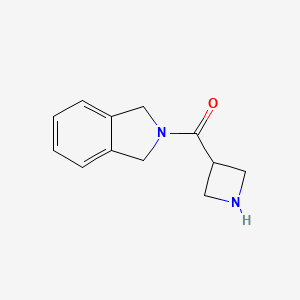
![[1-(Cyclopentylmethyl)azetidin-3-yl]methanol](/img/structure/B1467179.png)

![1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467181.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(4-methylphenyl)ethan-1-one](/img/structure/B1467187.png)
![1-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1467188.png)
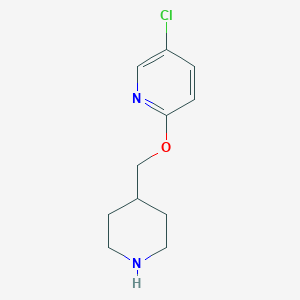
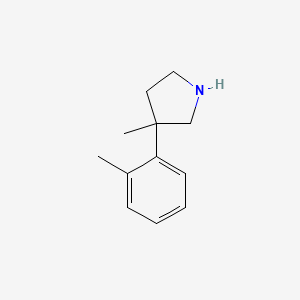
![4-[3-(Hydroxymethyl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B1467193.png)
